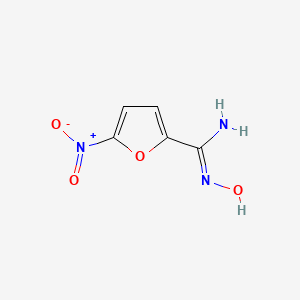

5-Nitro-2-furamidoxime

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

772-43-0 |

|---|---|

Molecular Formula |

C5H5N3O4 |

Molecular Weight |

171.11 g/mol |

IUPAC Name |

N'-hydroxy-5-nitrofuran-2-carboximidamide |

InChI |

InChI=1S/C5H5N3O4/c6-5(7-9)3-1-2-4(12-3)8(10)11/h1-2,9H,(H2,6,7) |

InChI Key |

WKIPQMJEBCEACS-UHFFFAOYSA-N |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C(=N/O)/N |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 5 Nitro 2 Furamidoxime and Analogues

Established Synthetic Pathways to 5-Nitro-2-furamidoxime

The primary and most well-documented method for the synthesis of this compound begins with the precursor 5-nitro-2-furaldehyde (B57684). sigmaaldrich.cngustavus.edu This foundational compound serves as the starting point for a multi-step process that ultimately yields the desired amidoxime (B1450833).

Key Reaction Steps and Conditions

The synthesis generally proceeds through the formation of an oxime intermediate. nist.gov The initial step involves the reaction of 5-nitro-2-furaldehyde with hydroxylamine (B1172632). This reaction is a classic condensation reaction, typically carried out in a suitable solvent system.

Following the formation of 5-nitro-2-furaldoxime, the subsequent and crucial step is the conversion of the oxime to the amidoxime. While specific, detailed reaction conditions for this transformation are not extensively elaborated in the readily available literature, the general conversion of an aldoxime to an amidoxime often involves treatment with a source of ammonia (B1221849) or a related nitrogen nucleophile under specific pH and temperature controls.

A notable, albeit related, synthesis is that of this compound acetate (B1210297) ester, which suggests that the core amidoxime structure can be readily synthesized and subsequently modified. lookchem.com

Precursor Chemistry and Intermediate Compounds

The key precursor for the synthesis of this compound is 5-nitro-2-furaldehyde. sigmaaldrich.cngustavus.edu This aldehyde is commercially available and its properties, such as a melting point of 37-39 °C and a boiling point of 121 °C at 10 mmHg, are well-characterized. sigmaaldrich.cn Its synthesis from furfural (B47365) is a known industrial process, often involving nitration. An improved process for producing a related compound, beta-(5-nitro-2-furyl)-acrolein, involves reacting 5-nitro-furfural with acetaldehyde (B116499) in the presence of a secondary amine and an aliphatic carboxylic acid. google.com

The primary intermediate in the synthesis of this compound is 5-nitro-2-furaldoxime. nist.gov This compound is formed by the reaction of 5-nitro-2-furaldehyde with hydroxylamine. The chemical formula for 5-nitro-2-furaldoxime is C5H4N2O4, and it has a molecular weight of 156.0963 g/mol . nist.gov

Synthesis of this compound Derivatives and Analogues

The core structure of this compound provides a versatile scaffold for the synthesis of a wide array of derivatives and analogues. These modifications are aimed at exploring the structure-activity relationships and potentially enhancing the compound's properties for various applications.

Modification of the Amidoxime Moiety

The amidoxime group itself can be a target for chemical modification. One documented example is the synthesis of this compound acetate ester, which indicates that the hydroxyl group of the amidoxime can be acylated. lookchem.com This suggests the potential for creating a variety of ester and ether derivatives at this position. Further exploration could involve the synthesis of O-alkyl or O-aryl derivatives, which could influence the compound's lipophilicity and pharmacokinetic profile. For instance, the synthesis of O-methyl-5-(4-nitrophenyl)-2-furamidoxime has been reported, showcasing the feasibility of such modifications. molaid.com

Functionalization of the Furan (B31954) Ring System

While direct functionalization of the furan ring of this compound is not extensively detailed, the synthesis of various 5-nitrofuran derivatives provides insight into potential strategies. The nitro group at the 5-position is known to be essential for certain biological activities of related compounds. researchgate.netresearchgate.net

Synthetic approaches often start with a functionalized furan precursor. For example, a variety of 5-nitro-2-furfurylidene derivatives have been synthesized by reacting 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one with different 2-aminobenzothiazoles. researchgate.net This highlights a strategy where a pre-functionalized nitrofuran core is used to build more complex molecules.

Furthermore, the synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural (B1680220) demonstrates the versatility of furan chemistry, which could be adapted for the synthesis of novel this compound analogues with different substituents on the furan ring. rsc.org

Exploration of Linker Chemistries for Conjugates

The development of conjugates of this compound involves the use of chemical linkers to attach it to other molecules, such as antibodies, to create antibody-drug conjugates (ADCs). americanpharmaceuticalreview.comnih.govscispace.com The choice of linker is critical as it influences the stability, solubility, and release of the payload. americanpharmaceuticalreview.comscispace.com

Commonly used linkers in ADC technology include those based on maleimide (B117702) chemistry, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which reacts with thiol groups on antibodies. Another type is the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker, which forms a disulfide bond that can be cleaved under reductive conditions inside cells.

Peptide linkers, often composed of amino acids like valine and citrulline, are designed to be cleaved by specific enzymes, such as cathepsins, found in lysosomes. Polyethylene glycol (PEG) linkers are also employed to increase the hydrophilicity and improve the pharmacokinetic properties of ADCs. americanpharmaceuticalreview.comnih.gov The length and structure of the linker can significantly impact the efficacy of the conjugate. nih.gov

The synthesis of such conjugates would involve modifying this compound to introduce a reactive handle, such as an amine, thiol, or carboxylic acid, that can then be coupled to a suitable linker. For instance, the amidoxime moiety or a functional group on a modified furan ring could serve as the attachment point for the linker.

Advanced Synthetic Techniques and Green Chemistry Approaches in Nitrofuran Synthesis

The synthesis of nitrofurans, including this compound and its analogues, has traditionally relied on conventional batch processes that often involve harsh reaction conditions, hazardous reagents, and significant solvent waste. researchgate.netresearchgate.net In response to the growing need for more sustainable and efficient chemical manufacturing, advanced synthetic techniques and green chemistry principles are being increasingly applied to nitrofuran synthesis. Key areas of innovation include continuous flow chemistry and mechanochemistry, which offer substantial improvements in safety, efficiency, and environmental impact. researchgate.netbohrium.comacs.org

Continuous Flow Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch production. In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and yields. researchgate.net

A significant advancement in this area is the development of a safe and robust continuous flow platform for the nitration of furfural, a key bio-based precursor for many nitrofuran pharmaceuticals. researchgate.netresearchgate.net This process utilizes acetyl nitrate (B79036), a potent but unstable nitrating agent, which is generated in situ within the flow reactor, thereby mitigating the significant safety risks associated with its storage and handling. researchgate.netresearchgate.net This integrated and automated system allows for the rapid and high-yield synthesis of 5-nitrofurfural, a critical building block, in under five minutes. researchgate.net The efficiency of this platform has been demonstrated in the synthesis of several best-selling nitrofuran drugs. researchgate.netresearchgate.net The advantages of flow synthesis for nitrofuran precursors include:

Enhanced Safety: In situ generation and immediate consumption of hazardous intermediates like acetyl nitrate minimizes the risk of explosions. researchgate.net

Improved Control and Reproducibility: Precise control over reaction conditions prevents the decomposition of the sensitive furan ring, a common issue in batch nitrations. researchgate.netresearchgate.net

Increased Efficiency: Drastically reduced reaction times and excellent isolated yields contribute to higher throughput. researchgate.net

Sustainability: The use of bio-based furfural positions this method as a greener alternative for producing key pharmaceutical ingredients. researchgate.net

Mechanochemistry

Mechanochemistry is a solvent-free or nearly solvent-free technique where mechanical energy (e.g., from grinding or milling) is used to drive chemical reactions. researchgate.netrsc.org This approach directly addresses the environmental concerns associated with solvent use, which is a major contributor to waste in the pharmaceutical industry. bohrium.comacs.org

The synthesis of nitrofurantoin (B1679001), a structurally related and widely used nitrofuran antibacterial, has been successfully demonstrated using mechanochemical methods such as twin-screw extrusion (TSE) and ball-milling. bohrium.comrsc.orgirb.hr These processes are eco-compatible, energy-efficient, and generate high yields of the pure product without the need for organic solvents or complex work-up procedures. rsc.orgirb.hr In one reported method, the condensation reaction to form the hydrazone linkage of nitrofurantoin was achieved by simply milling the reactants, with water and gaseous HCl being the only by-products. rsc.orgirb.hr

A life cycle assessment comparing the mechanochemical TSE method to a conventional solvent-batch process for nitrofurantoin production revealed significant environmental and economic benefits for the former. bohrium.comacs.org The mechanochemical route demonstrated a major reduction across all evaluated sustainability metrics, including energy consumption, climate change impact, and cost, primarily by eliminating solvent use and reducing the consumption of excess reactants. bohrium.com

| Metric | Conventional Batch Synthesis | Continuous Flow Synthesis | Mechanochemical Synthesis |

|---|---|---|---|

| Solvent Use | High (e.g., DMF, water, acetic acid) irb.hrnih.gov | Reduced; often used for reagent streams and extraction researchgate.net | None or minimal (solvent-free or liquid-assisted grinding) rsc.orgirb.hr |

| Safety | Higher risk due to handling of unstable reagents and potential for thermal runaways researchgate.netresearchgate.net | Significantly enhanced due to small reactor volumes and in situ generation of hazardous intermediates researchgate.net | Generally safer by avoiding bulk solvents and high pressures researchgate.net |

| Reaction Time | Hours to days nih.govresearchgate.net | Seconds to minutes researchgate.net | Minutes to hours irb.hr |

| Yield | Variable, often moderate to good (e.g., 7-92%) irb.hrnih.govsci-hub.se | Excellent researchgate.net | High to quantitative (e.g., 95%) irb.hr |

| Waste Generation | High (high E-factor and PMI) irb.hr | Reduced due to higher efficiency and less solvent researchgate.net | Very low (low E-factor and PMI) irb.hr |

Purification and Isolation Methodologies in Research Synthesis

Following the synthesis of this compound and its analogues, effective purification and isolation are critical to obtaining the compound in a pure form suitable for characterization and further study. The choice of method depends on the physical properties of the target compound (e.g., solubility, crystallinity) and the nature of the impurities present. Common techniques employed in a research setting include column chromatography and crystallization.

Column Chromatography

Silica (B1680970) gel column chromatography is a widely used and versatile method for purifying nitrofuran derivatives. mdpi.com This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved through the column by a liquid mobile phase (eluent). mdpi.com The polarity of the eluent, typically a mixture of solvents like ethyl acetate and hexane (B92381) or dichloromethane (B109758) and methanol, is carefully optimized to achieve effective separation of the desired product from unreacted starting materials and by-products. mdpi.comnih.gov

For instance, in the synthesis of various nitrofuran derivatives, silica gel column chromatography has been the standard method for purification, yielding analytically pure compounds. nih.govmdpi.com The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. sci-hub.se

Crystallization and Recrystallization

Crystallization is an effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent changes with temperature. A crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

This method is particularly useful for obtaining highly pure, crystalline products. For example, amidoxime derivatives have been successfully isolated and purified as crystalline solids. google.com The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Ethanol is often a suitable solvent for the crystallization of amidine hydrochlorides, which are derived from amidoximes. thieme-connect.de After crystallization, the pure product is typically isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried. thieme-connect.de In some cases, adjusting the pH of an aqueous solution can induce precipitation of the product, which is then collected by filtration. irb.hr

| Technique | Principle of Separation | Typical Application for Nitrofurans/Amidoximes | Advantages | Considerations |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel) based on polarity. mdpi.com | Purification of crude reaction mixtures, separation of closely related analogues. nih.govmdpi.com | Highly versatile; applicable to a wide range of compounds and mixtures. | Can be time-consuming and uses significant amounts of solvent. |

| Crystallization / Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. thieme-connect.de | Final purification of solid products to obtain high-purity, crystalline material. google.com | Can yield very pure compounds; scalable. | Requires the compound to be a stable solid; finding a suitable solvent can be challenging. |

| Filtration | Physical separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Isolation of a precipitated or crystallized solid product from the reaction or crystallization solvent. irb.hrthieme-connect.de | Simple, rapid method for isolating solid products. | Only applicable for heterogeneous mixtures (solid-liquid). |

| Extraction | Separation based on a compound's differential solubility in two immiscible liquid phases (e.g., aqueous and organic). nih.gov | Work-up procedure to separate the product from water-soluble or water-insoluble impurities. nih.govsci-hub.se | Efficient for initial cleanup and separation from salts or highly polar/non-polar impurities. | Requires immiscible solvents; can lead to emulsion formation. |

Advanced Physicochemical and Structural Characterization in Research Contexts

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic techniques are fundamental in determining the molecular structure and conformation of 5-Nitro-2-furamidoxime. These methods probe the interactions of the molecule with electromagnetic radiation, offering detailed insights into its atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of organic molecules like this compound. longdom.org By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms within the molecule. longdom.org

In the study of this compound, both ¹H and ¹³C NMR are employed. The chemical shifts (δ) in the ¹H NMR spectrum provide information about the different types of protons in the molecule. For instance, the protons on the furan (B31954) ring will have characteristic shifts that are influenced by the electron-withdrawing nitro group. The protons of the amidoxime (B1450833) group (-C(=NOH)NH₂) will also exhibit distinct signals.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly valuable for establishing the connectivity between protons. longdom.org COSY spectra reveal correlations between protons that are coupled to each other, helping to piece together the molecular framework. longdom.org For more complex stereochemical analysis, Nuclear Overhauser Effect (nOe) experiments can be utilized. wordpress.com These experiments detect through-space interactions between nuclei, which can help determine the relative orientation of different parts of the molecule, especially in rigid or cyclic systems. wordpress.com

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 (furan) | 7.0 - 7.5 | 110 - 120 |

| H4 (furan) | 6.5 - 7.0 | 115 - 125 |

| NH₂ | 5.0 - 6.0 | - |

| NOH | 9.0 - 10.0 | - |

| C2 (furan) | - | 145 - 155 |

| C5 (furan) | - | 150 - 160 |

| C=NOH | - | 140 - 150 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com These vibrations are specific to the types of bonds present and their environment, making these methods excellent for identifying functional groups. uni-siegen.de

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the nitro group (NO₂), the furan ring, the carbon-nitrogen double bond (C=N) of the oxime, and the amine (NH₂) and hydroxyl (OH) groups of the amidoxime moiety.

Nitro Group (NO₂): Strong absorption bands corresponding to asymmetric and symmetric stretching vibrations are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Furan Ring: Vibrations associated with the C-H, C-O, and C=C bonds of the furan ring would appear in the fingerprint region of the spectrum.

Amidoxime Group: The C=N stretch of the oxime would likely appear around 1640-1680 cm⁻¹. The N-H stretching of the primary amine would be visible in the 3200-3400 cm⁻¹ region, and the O-H stretch of the oxime hydroxyl group would be a broad band in the 3200-3600 cm⁻¹ range.

The key difference between IR and Raman spectroscopy lies in their selection rules. A vibrational mode is IR active if it results in a change in the molecule's dipole moment, while it is Raman active if there is a change in its polarizability. edinst.com Therefore, some vibrations may be strong in one spectrum and weak or absent in the other, providing complementary information. For example, the symmetric stretch of the nitro group is often more intense in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| NO₂ | Asymmetric Stretch | 1500 - 1600 | Strong | Medium |

| NO₂ | Symmetric Stretch | 1300 - 1400 | Strong | Strong |

| C=N (Oxime) | Stretch | 1640 - 1680 | Medium | Medium |

| NH₂ (Amine) | Stretch | 3200 - 3400 | Medium | Weak |

| OH (Oxime) | Stretch | 3200 - 3600 (broad) | Medium | Weak |

| Furan Ring | C-H Stretch | ~3100 | Medium | Medium |

| Furan Ring | Ring Vibrations | 1000 - 1500 | Medium-Strong | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. uni-saarland.de In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). uni-saarland.de

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Hard ionization techniques, such as electron impact (EI), can cause the molecular ion to fragment into smaller, characteristic pieces. acdlabs.com The analysis of these fragment ions provides valuable information about the molecule's structure.

The fragmentation of this compound would likely proceed through several pathways. The presence of the nitro group can lead to the loss of NO₂ or HNO₂. nih.gov The furan ring can also undergo characteristic fragmentation. The fragmentation pattern is reproducible and serves as a molecular fingerprint. acdlabs.com

Potential Fragmentation Pathways for this compound:

| Fragment Ion | Proposed Structure | m/z Value |

| [M]⁺ | C₅H₄N₂O₄ | 170 |

| [M - NO₂]⁺ | C₅H₄N₂O₂ | 124 |

| [M - HNO₂]⁺ | C₅H₃N₂O₂ | 123 |

| [Furan-C=NOH]⁺ | C₅H₄N₂O | 108 |

| [Nitro-furan]⁺ | C₄H₂NO₃ | 112 |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light. azooptics.com

The this compound molecule contains a nitrofuran system, which is a strong chromophore. The nitro group and the conjugated system of the furan ring are expected to give rise to distinct absorption bands in the UV-Vis spectrum. azooptics.com Typically, nitroaromatic compounds exhibit two main absorption bands: a high-energy π→π* transition and a lower-energy n→π* transition. azooptics.comelte.hu

The position and intensity of these absorption bands can be influenced by the solvent and the presence of other functional groups. UV-Vis spectroscopy can also be used to monitor reactions involving this compound, as changes in the chromophore structure will result in a shift in the absorption spectrum. elte.hu

Expected UV-Visible Absorption for this compound:

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π→π | 200 - 280 | High |

| n→π | 300 - 400 | Low |

X-ray Crystallography in Solid-State Structure Determination

For a chiral molecule, single-crystal X-ray diffraction can be used to determine its absolute configuration. researchgate.netresearchgate.net This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. ed.ac.uk The Flack parameter is a key value obtained from the diffraction data that helps in assigning the correct absolute stereochemistry. encyclopedia.pub

In the context of this compound, if a single crystal can be grown, X-ray diffraction would provide an unambiguous determination of its molecular structure. This includes the precise geometry of the furan ring and the amidoxime group, as well as how the molecules pack together in the crystal lattice. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties. While specific crystallographic data for this compound was not found, the technique remains the gold standard for structural determination. nih.gov

Powder X-ray Diffraction for Bulk Crystallinity Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids in pharmaceutical and materials research. farmaceut.org This method provides unique insights into the atomic and molecular structure of a material by analyzing the diffraction pattern produced when a powdered sample is irradiated with X-rays. The resulting pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a distinct fingerprint for a specific crystalline phase. farmaceut.org

In the context of this compound, PXRD is employed to analyze its bulk crystallinity. This analysis confirms whether the synthesized compound exists in a crystalline or amorphous state, a critical factor influencing its physical properties. Furthermore, PXRD is instrumental in identifying different crystalline forms, known as polymorphs, which can have distinct properties. farmaceut.org The technique is highly sensitive to the long-range order of a crystal lattice, making it an invaluable tool for phase identification and the assessment of sample purity. farmaceut.orghelmholtz-berlin.de By comparing the experimental diffraction pattern of a sample to a reference pattern, one can confirm the identity of the compound and detect the presence of any crystalline impurities.

The experimental setup for PXRD typically involves a diffractometer, such as a Bruker D8 Advance, which operates in a Bragg-Brentano geometry. helmholtz-berlin.de A monochromatic X-ray beam, commonly from a Cu-anode source, is directed at the powdered sample. rigaku.com As the sample and detector rotate, the intensity of the diffracted X-rays is recorded at various angles, generating the diffractogram. rigaku.com Advanced detectors, like the LynxEye detector, facilitate rapid data acquisition. helmholtz-berlin.de

Other Analytical Techniques for Research-Oriented Characterization

Beyond diffraction methods, a suite of other analytical techniques is essential for a comprehensive characterization of research compounds like this compound.

Chromatographic Techniques for Compound Characterization in Research Samples

Chromatography encompasses a set of laboratory techniques used to separate mixtures. khanacademy.org The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov In the research and analysis of nitrofuran derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable for assessing purity and identifying components within a sample. nih.govsielc.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique that passes a sample mixture in a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase) at high pressure. nih.gov The separation is based on the varying affinities of the sample components for the stationary phase. For compounds related to this compound, such as 5-Nitro-2-furanmethanediol diacetate, reverse-phase (RP) HPLC methods have been developed. sielc.com A typical RP-HPLC setup might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com The output, a chromatogram, shows peaks corresponding to each separated component, allowing for quantitative purity assessment.

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique used for qualitative analysis. khanacademy.org A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent (the mobile phase), which moves up the plate by capillary action. nih.gov Separation occurs based on the polarity of the components; more polar compounds interact more strongly with the polar stationary phase and travel shorter distances up the plate. khanacademy.org This allows for rapid purity checks and monitoring of reaction progress during synthesis.

Elemental Analysis in Purity Verification and Structural Confirmation

Elemental analysis is a cornerstone technique in synthetic chemistry used to determine the elemental composition (by mass) of a sample. researchgate.net For a newly synthesized compound like this compound, this analysis is crucial for verifying its empirical formula and, by extension, confirming its molecular structure and purity. derpharmachemica.com The synthesis of this compound is achieved through the addition of hydroxylamine (B1172632) to 5-nitro-2-furonitrile (B1294822), and its structural confirmation relies on spectral data and elemental analysis. researchgate.net

The technique involves combusting a small, precisely weighed amount of the compound in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured, from which the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. These experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the assigned structure and indicates a high degree of purity. rsc.orgresearchgate.net

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₅H₅N₃O₄.

Chemical Reactivity and Stability Investigations of 5 Nitro 2 Furamidoxime

Reaction Kinetics and Mechanisms in Solution Chemistry

The reactivity of 5-Nitro-2-furamidoxime in solution is significantly influenced by the chemical environment, particularly pH. Its stability and the pathways of its degradation are governed by hydrolytic processes and the intrinsic reactivity of the 5-nitrofuran scaffold.

The reactivity of nitrofuran derivatives is markedly dependent on pH. rsc.orgnih.gov The electrochemical reduction of these compounds, a key aspect of their chemical behavior, varies with pH. rsc.org For instance, in the study of related nitrofurans like nitrofurazone (B1679002) and nitrofurantoin (B1679001), cyclic voltammetry has shown that pH affects the reduction potentials and the stability of the intermediates formed. rsc.orgnih.gov In aqueous buffers, the primary one-electron reduction of the nitro group to a nitro anion radical is a pH-dependent process. nih.gov

While specific kinetic data for this compound is not extensively documented in public literature, the behavior of analogous compounds provides a strong model. For example, the hydrolysis rate of nitrofurantoin is significantly slower in acidic solutions (pH 4) compared to neutral (pH 7) or alkaline (pH 9) conditions. This pH-dependent liability is a common feature for compounds containing amide or similar functionalities. researchgate.net Furthermore, enzymatic reactions involving nitrofurans also exhibit pH optima; the glutathione (B108866) transferase-catalyzed reaction of 2-substituted 5-nitrofuran derivatives with glutathione (GSH) shows optimal pH values ranging from 6.6 to 9.0. nih.gov

This compound is susceptible to hydrolytic degradation, a characteristic shared by many nitrofuran compounds. Stress testing on related molecules indicates high sensitivity to hydrolysis across a wide pH range, from acidic (pH 1.3) to alkaline (pH 12.7). researchgate.net

Studies on the closely related compound 5-nitro-2-furaldehyde (B57684) (NFA) provide insight into potential degradation pathways. In alkaline solutions, NFA forms an anion of (5-nitro-furan-2-yl)-methanediol. researchgate.net Upon acidification (pKa=4.6), this species undergoes a novel and irreversible redox ring-opening reaction, yielding the nitrile oxide of alpha-ketoglutaconic acid, which subsequently hydrolyzes in acidic conditions. researchgate.net At higher pH, this intermediate can dimerize to form furoxan or undergo polymerization. researchgate.net It is plausible that this compound follows similar degradation patterns involving the furan (B31954) ring, in addition to the hydrolysis of the amidoxime (B1450833) group. The breakdown of other nitrofuran drugs, such as furazolidone (B1674277), can also liberate 5-nitro-2-furaldehyde as a degradation product, which then undergoes these subsequent reactions. nih.gov

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is dominated by the 5-nitro group, which is a key feature for the biological activity of this class of compounds. psu.eduresearchgate.net The central process is the reduction of the nitro group (R-NO₂) to a nitro anion radical (R-NO₂•⁻).

This initial one-electron transfer is a reversible process that can be readily studied using electrochemical techniques like cyclic voltammetry. researchgate.netresearchgate.net The formation of the nitro radical anion is considered the first step in the bio-reductive activation of these compounds. researchgate.net The reduction potential for this one-electron transfer, particularly at physiological pH 7 (E⁷(1)), is a critical parameter indicating the ease of this activation in vivo. researchgate.netnih.govuchile.cl

Table 1: Electrochemical Reduction Parameters for Representative Nitrofurans

| Compound | E⁷(1) (V) | Medium | Technique | Reference |

|---|---|---|---|---|

| Nifurtimox | -0.250 | Aqueous | Pulse Radiolysis | uchile.cl |

| Nitrofurazone | -0.257 | Aqueous | Pulse Radiolysis | uchile.cl |

| NF359* | -0.242 | Aqueous (Est.) | Cyclic Voltammetry | uchile.cl |

*NF359: 2-(5-amino-1,3,4-oxadiazolyl)-5-nitrofuran

Photochemical Transformations

When exposed to light, nitroaromatic compounds can undergo significant photochemical transformations. While studies specifically on this compound are limited, research on 5-nitro-2-furaldehyde (NFA) offers a valuable model system.

Laser flash photolysis of NFA in solution leads to the formation of a short-lived transient species identified as the lowest triplet state (³NFA*). rsc.org In aqueous environments, this triplet state decays into a furyloxyl radical and the radical anion of NFA (NFA•⁻). rsc.org The major photoproducts identified after photolysis of an aqueous NFA solution include 5-hydroxymethylene-2(5H)-furanone and nitrite (B80452) ions. rsc.org The formation of the furanone derivative is believed to proceed via the furyloxyl radical intermediate. rsc.org This reactivity highlights the potential for this compound to degrade under UV exposure through similar radical-mediated pathways, leading to a loss of integrity and the formation of various photoproducts.

Reactivity with Biological Nucleophiles (e.g., model peptides, thiols) in in chemico Studies

The electrophilic nature of nitrofurans and their reduced metabolites facilitates reactions with biological nucleophiles, which is a key aspect of their mechanism of action and toxicity.

In chemico studies have demonstrated that the nitro anion radicals of nitrofuran derivatives can react with glutathione (GSH), a critical biological thiol. nih.gov This reaction can be observed via cyclic voltammetry. nih.gov Furthermore, glutathione transferase enzymes present in the liver can catalyze the conjugation of GSH with certain 2-substituted 5-nitrofuran derivatives. nih.gov This enzymatic reaction involves the substitution of the nitro group and its release as inorganic nitrite, with optimal activity observed between pH 6.6 and 9.0. nih.gov The interaction with cellular thiols is considered an important mechanism of action for related nitro-heterocyclic compounds. researchgate.net Given these findings, this compound and its reduced metabolites are expected to react with cysteine residues in peptides and proteins, potentially leading to enzyme inactivation and other cytotoxic effects.

Derivatization Reactivity for Probe Development

The functional groups of this compound provide reactive sites for chemical modification, enabling its use as a scaffold for developing probes or new derivatives with altered properties.

The amidoxime moiety is a key site for derivatization. It is readily O-acylated by reacting with various acylating agents, such as acetyl chloride, benzoyl chloride, and ethyl chloroformate. researchgate.net This reactivity has been harnessed to synthesize a range of O-acyl esters. These esters are themselves useful intermediates; upon heating, they undergo cyclization to form the corresponding 3-(5-nitro-2-furyl)-1,2,4-oxadiazoles. researchgate.net

Additionally, the amidoxime can react with aldehydes, like acetaldehyde (B116499) and benzaldehyde, to yield 3-(5-nitro-2-furyl)-Δ²-1,2,4-oxadiazolines. researchgate.net The parent compound, this compound, is itself synthesized from 5-nitro-2-furonitrile (B1294822) via the addition of hydroxylamine (B1172632). researchgate.net This synthetic chemistry highlights the versatility of the amidoxime group for creating diverse heterocyclic structures, which is a valuable strategy in the development of chemical probes and new therapeutic candidates. researchgate.netnih.govrsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Experimental Design for Systematic Structural Modification

The systematic structural modification of nitrofuran derivatives is a key strategy to optimize their therapeutic potential. This process often begins with the synthesis of a library of analogues where specific parts of the lead molecule, such as 5-nitro-2-furamidoxime, are systematically altered. A common approach involves modifying substituents at the 2-position of the 5-nitrofuran ring. Researchers have synthesized series of compounds by reacting 5-nitro-2-furaldehyde (B57684) with various reagents to introduce diverse functional groups. For instance, the synthesis of 5-nitrofuran-isoxazole analogs has been achieved through cycloaddition reactions between chloro-oximes and acetylenes. Similarly, nitrofuran-based azine derivatives are synthesized in a two-step process starting from 5-nitro-2-furaldehyde. rsc.org

Another powerful technique for structural modification is late-stage functionalization (LSF). This method allows for the direct modification of C-H bonds in the later stages of synthesis, enabling the rapid generation of diverse analogues. For example, copper-catalyzed C-H LSF has been employed to introduce hydroxyl, methyl, azido, cyano, and aryl groups to existing 5-nitrofuran drugs. nih.gov This approach is particularly valuable for creating derivatives that would be difficult to synthesize through traditional methods.

The design of these modifications is often guided by initial screening results and computational modeling. For example, after identifying active N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, further modifications can be designed based on exploratory data analysis to enhance activity. nih.gov This iterative process of synthesis, biological evaluation, and data analysis is central to the experimental design for systematic structural modification.

Correlation of Molecular Descriptors with Biological Activities (Pre-clinical, in vitro focus)

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the physicochemical properties of molecules, known as molecular descriptors, correlate with their biological activities. These studies provide insights into the mechanisms of action and guide the design of new compounds with improved properties.

The 5-nitrofuran moiety is a critical pharmacophore for the biological activity of this class of compounds. Its enzymatic reduction is believed to be a necessary step for their antimicrobial action. researchgate.net Modifications to this core structure can significantly impact activity. For instance, comparing nitrofuran and nitrothiophene analogues, the nitrofuran series consistently exhibits more potent antiprotozoal activity. rsc.org This difference is attributed to the presence of the oxygen atom in the furan (B31954) ring, which can act as a hydrogen bond acceptor. rsc.org

The nitro group at the 5-position is generally considered essential for activity. researchgate.net However, the nature of the substituent at the 2-position of the furan ring also plays a significant role, although its influence is not completely understood. researchgate.net Studies on various 5-nitrofuran derivatives have shown that modifications at this position can modulate the biological profile, including antibacterial and antifungal activities.

While direct studies on the amidoxime (B1450833) group of this compound are limited in the provided context, the general principles of SAR suggest that this group would play a significant role in the molecule's properties. The amidoxime functional group can influence several key molecular descriptors, including hydrogen bonding capacity, polarity, and metal-chelating ability. These properties can, in turn, affect the compound's interaction with biological targets, its solubility, and its pharmacokinetic profile. The specific contribution of the amidoxime group would be elucidated by synthesizing and testing analogues where this group is modified or replaced.

The electronic and steric effects of substituents have a profound impact on the reactivity and biological activity of nitrofuran derivatives. QSAR studies on various sets of 5-nitrofuran derivatives have revealed that electronic factors, represented by the Hammett substituent constant (σ), often have a negative contribution to the biological activity. acs.org This suggests that electron-withdrawing groups can decrease the antibacterial activity.

In a study of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, SAR analysis indicated that trypanocidal activity and cytotoxicity were related to the number of carbons in an aliphatic chain and the electronegativity of substituents. researchgate.net For a series of 5-nitrofuran-isoxazole analogs, the SAR was analyzed based on Hammett's and Hansch's parameters, highlighting the importance of electronic and hydrophobic properties. researchgate.net These findings underscore the delicate balance of electronic and steric factors that must be considered when designing new nitrofuran-based therapeutic agents.

Ligand-Based and Receptor-Based SAR Approaches

Both ligand-based and receptor-based approaches are employed to understand the SAR of nitrofuran derivatives. Ligand-based methods are used when the structure of the biological target is unknown. These methods involve comparing the properties of a series of active and inactive molecules to identify the key structural features required for activity. For example, the development of 5-nitrofuran-isatin molecular hybrids was based on the pharmacophoric features present in drugs incorporating the 5-nitrofuran moiety. researchgate.net

Receptor-based approaches, on the other hand, are utilized when the three-dimensional structure of the target protein is available. Molecular docking is a common receptor-based technique used to predict the binding orientation and affinity of a ligand to its target. For instance, molecular docking studies have been conducted to investigate the binding affinity of 5-nitrofuran-isatin hybrids towards E. coli nitroreductase (NTR). researchgate.net These studies can help to rationalize the observed biological activities and guide the design of new compounds with improved binding characteristics.

Integration of Cheminformatics in SAR/SPR Analysis

Cheminformatics plays an increasingly important role in the analysis of SAR and SPR data. It involves the use of computational tools to store, manage, and analyze chemical and biological data. Multivariate approaches, such as hierarchical cluster analysis and principal component analysis, have been applied to sets of nitrofuran compounds to explore the relationships between their structures and activities. nih.gov

These chemometric approaches can help to identify the most important molecular descriptors that influence biological activity and to classify compounds based on their structural features. nih.gov The insights gained from such analyses can then be used to design new compounds with desired properties. For example, based on the findings from an exploratory data analysis of a series of hydrazides, novel compounds with significantly higher trypanocidal activity were designed and synthesized. nih.gov The integration of cheminformatics allows for a more systematic and data-driven approach to drug discovery.

Mechanistic Investigations of Biological Activities in Vitro and Molecular Level

In Vitro Antimicrobial Research and Mechanisms

The antimicrobial properties of nitrofurans are linked to their transformation within microbial cells into highly reactive electrophilic species.

The antibacterial action of 5-nitrofuran compounds is a multi-faceted process initiated by the reduction of the nitro group by bacterial flavin reductases, often referred to as nitroreductases (NTRs). researchgate.net This activation is a necessary step for their biological effect. nih.govresearchgate.net Once reduced, these compounds generate several reactive intermediates that can inflict widespread damage to the bacterial cell. researchgate.net

The primary mechanisms of action include:

DNA and RNA Damage: The reactive metabolites formed from the reduction of the nitrofuran can bind to and damage bacterial DNA and RNA, inhibiting replication, transcription, and translation. researchgate.netwikipedia.org

Inhibition of Protein Synthesis: The intermediates can react with ribosomal proteins, leading to the inhibition of protein synthesis. researchgate.net

Disruption of Metabolic Pathways: Key enzymatic processes, such as those in the citric acid cycle, can be inhibited by the reactive species. researchgate.net

Oxidative Stress: The reduction process can lead to the generation of reactive oxygen species (ROS), which cause peroxidative damage to various cellular components. researchgate.net

This multifactorial mechanism, targeting several vital cellular processes simultaneously, is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans. wikipedia.org Quantitative structure-activity relationship (QSAR) studies on various 5-nitrofuran derivatives have shown that their antibacterial activity is related to their reduction potential, confirming that bioreduction is a crucial, though not necessarily rate-determining, step in their mechanism of action. nih.gov

While the 5-nitrofuran class is primarily known for antibacterial and antiparasitic effects, research has also explored their potential as antifungal agents. Studies on various 5-nitro-2-furfurylidene derivatives have shown that the presence of the 5-nitro group on the furan (B31954) ring is essential for antifungal activity against yeasts like Candida albicans. researchgate.net Replacement of the nitro group results in a loss of this activity. researchgate.net

The general mechanisms for antifungal agents often involve targeting unique fungal cellular components. nih.gov Common pathways include the inhibition of pyrimidine biosynthesis, which disrupts DNA and RNA synthesis, or binding to ergosterol in the fungal cell membrane, leading to membrane disruption. nih.govnih.gov While specific mechanistic studies on 5-Nitro-2-furamidoxime are not extensively detailed in the available literature, the activity of related nitro-compounds suggests that a similar mechanism involving reductive activation to produce cytotoxic intermediates is likely.

Antiparasitic Research and Mechanisms (e.g., Trypanocidal, Leishmanicidal)

Nitroheterocyclic compounds are critical in the treatment of diseases caused by trypanosomatid parasites, such as Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.). nih.gov Their efficacy stems from the unique biochemistry of these parasites, which provides specific targets for activation.

A key element in the antiparasitic action of nitro-compounds is their activation by parasite-specific type I nitroreductases (NTRs). researchgate.netnih.gov These enzymes, which are absent or significantly different in mammalian hosts, perform a two-electron reduction of the nitro group. researchgate.net This selective activation within the parasite is crucial for the drug's therapeutic window. In Trypanosoma cruzi, the bioactivation of nitrofurans like nifurtimox is mediated by these NTRs, initiating the cytotoxic cascade. nih.gov

However, intriguing evidence from studies on closely related 5-nitro-2-furancarboxylamides suggests that not all compounds in this class rely on this specific activation pathway. researchgate.net Some potent trypanocidal analogues showed limited cross-resistance in nifurtimox-resistant parasite strains, implying that they may target a different biochemical process that does not depend on the conventional type I NTRs. researchgate.netresearchgate.netnih.gov This suggests the possibility of alternative activation pathways or different ultimate targets for some 5-nitrofuran derivatives.

Once activated by nitroreductases, nitrofurans profoundly disrupt the parasite's redox metabolism. nih.gov The generated reactive intermediates lead to a state of intense oxidative stress. nih.gov Parasites like Leishmania and Trypanosoma have a unique redox defense system based on trypanothione (B104310). Some nitrofuran derivatives have been shown to inhibit trypanothione reductase (TryR), a critical enzyme in this pathway. nih.gov The inhibition of TryR, coupled with the production of reactive oxygen species (ROS) from the bioreduction of the nitro group, creates an overwhelming level of oxidative stress that the parasite cannot overcome, leading to cell death. nih.govnih.gov

The table below summarizes the in vitro activity of selected nitrofuran derivatives against parasitic protozoa, highlighting their potency.

| Compound Class | Parasite | Activity Metric | Value |

| 5-Nitro-2-thienyl-1,3,4-thiadiazole derivative | Leishmania major | IC₅₀ | 0.1 µM nih.gov |

| 5-Nitro-2-furancarboxylamide derivative | Trypanosoma brucei rhodesiense | IC₅₀ | 2.9 nM nih.gov |

| 5-Nitro-2-furancarboxylamide derivative | Trypanosoma brucei brucei | IC₅₀ | 2.4 nM nih.gov |

This table presents data for closely related nitrofuran derivatives to illustrate the general potency of this chemical class.

Research on Other In Vitro Biological Activities (e.g., Antitumoral, Mutagenesis in research models, DNA interaction studies)

The mechanism of action of nitro-aromatic compounds, which involves reductive activation to species that damage DNA, inherently suggests potential for mutagenic and antitumoral activities. researchgate.net

The reduction of the 5-nitro group can produce highly reactive intermediates, such as hydroxylamines, which are capable of forming covalent adducts with cellular macromolecules, including DNA. nih.gov This interaction can lead to DNA strand breaks, mutations, and ultimately, cell death. Studies on other nitro-aromatic molecules have demonstrated their ability to interact with DNA through mechanisms like partial intercalation and minor-groove binding. mdpi.com The binding process is often driven by hydrophobic interactions and can show a preference for specific DNA sequences, such as GC-rich regions. mdpi.com

While the cytotoxicity resulting from DNA damage underpins the use of some compounds as antitumoral agents, specific studies evaluating this compound for antitumoral activity are not widely reported. The potential for such activity is mechanistically plausible but requires direct empirical investigation. The same DNA-damaging properties that could be harnessed for anticancer therapy also raise considerations for mutagenesis in research models.

Induction of Cellular Stress Responses in Model Systems

While specific studies on this compound are limited, the mechanism of action for the broader 5-nitrofuran class involves the generation of reactive oxygen species (ROS) following the reduction of the nitro group. This process can induce significant oxidative stress within cells. The formation of these reactive intermediates is a key step in the bioactivation of 5-nitrofurans. researchgate.net The resulting oxidative stress can disrupt cellular homeostasis and trigger various stress response pathways.

The bioactivation of 5-nitrofurans is essential for their activity and is dependent on the 5-NO2 moiety. researchgate.net This activation leads to the production of a toxic anion radical, which in turn generates ROS and leads to cell death. researchgate.net

Interaction with Nucleic Acids and Proteins in Research Contexts

Once activated through enzymatic reduction, 5-nitrofurans are known to interact with and damage cellular macromolecules, including nucleic acids and proteins. nih.govmdpi.comresearchgate.net The reactive intermediates formed during the reduction of the nitro group are highly reactive and can bind to these essential cellular components, leading to their dysfunction. researchgate.net

Specifically, the hydroxylamine (B1172632) intermediate is believed to be a key player in the disruption of bacterial DNA and proteins. researchgate.net The antibacterial mechanism of activated nitrofuran derivatives is thought to involve multiple targets, including the inhibition of DNA and protein biosynthesis. encyclopedia.pub

Inhibition of Enzyme Systems (e.g., Isocitrate Lyase)

The potential for 5-nitro-compounds to act as enzyme inhibitors has been explored, particularly in the context of targeting metabolic pathways essential for pathogen survival. Isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle of various pathogens like Mycobacterium tuberculosis, has been identified as a potential drug target. While specific inhibitory activity of this compound on isocitrate lyase has not been detailed in available research, other nitro-compounds have been investigated as potential inhibitors of this enzyme. The development of inhibitors for enzymes like ICL is a promising area of research for new therapeutic agents.

Cellular Mitogenesis Inhibition in Research Models

There is currently a lack of specific research data on the effects of this compound on cellular mitogenesis in research models.

Resistance Mechanisms in Research Models

Resistance to 5-nitrofurans is a well-documented phenomenon and is primarily linked to alterations in the enzymes responsible for their activation.

Biochemical Basis of Acquired Resistance in in vitro Studies

The primary biochemical basis for resistance to 5-nitrofurans in bacteria is the loss of function of nitroreductase enzymes. encyclopedia.pub These enzymes, principally NfsA and NfsB in Escherichia coli, are responsible for the reductive activation of the 5-nitrofuran prodrug. encyclopedia.pub In resistant strains, the activity of these nitroreductases is diminished or absent, preventing the conversion of the compound into its toxic form. researchgate.net

Studies have shown that increased resistance is correlated with a decrease in the reductive capacity of the bacterial cells. researchgate.net This loss of enzymatic activity means that the prodrug is not effectively activated, and therefore cannot exert its cytotoxic effects.

Genetic Factors Contributing to Resistance in Research Strains

The genetic basis of resistance to 5-nitrofurans is predominantly due to mutations in the genes encoding the nitroreductase enzymes, namely nfsA and nfsB. Inactivating mutations in these genes are the most common cause of resistance observed in both laboratory and clinical isolates. encyclopedia.pub

Resistance often develops in a stepwise manner, with initial mutations in nfsA leading to a certain level of resistance, followed by mutations in nfsB in some cases to confer higher levels of resistance. researchgate.net In addition to mutations in nitroreductase genes, alterations in other genes, such as ribE, which is involved in the biosynthesis of a cofactor for these enzymes, have also been implicated in resistance. encyclopedia.pub Furthermore, the presence of efflux pumps, such as those encoded by the oqxAB genes, may also contribute to reduced susceptibility to nitrofurans.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of nitrofuran structures. These methods solve the Schrödinger equation for a molecule to determine its electronic structure and other properties.

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state. For the related compound 5-nitro-2-furaldehyde (B57684) oxime (NFAO), DFT calculations using the B3LYP functional with 6-31+G(d,p) and 6-311++G(d,p) basis sets have been employed to determine its optimal molecular geometry nih.gov. The calculations identified the most stable conformer as the C1 form nih.gov.

Further analysis of the electronic structure provides insights into the molecule's stability and reactivity.

Natural Bond Orbital (NBO) Analysis: This analysis for NFAO revealed insights into the stability arising from hyperconjugative interactions and charge delocalization within the molecule nih.gov.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other molecules or biological receptors nih.gov.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity nih.govresearchgate.net. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons mdpi.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO mdpi.com. For NFAO, the HOMO and LUMO analysis was performed using the DFT method to understand its electronic transitions and reactivity nih.gov. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior researchgate.netmdpi.com.

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. researchgate.net |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to a change in electron distribution. Hard molecules have a large energy gap. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom or molecule to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Measures the propensity of a species to accept electrons. mdpi.com |

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

IR and Raman Spectroscopy: For NFAO, DFT calculations were used to compute harmonic vibrational frequencies, infrared intensities, and Raman scattering activities nih.gov. A detailed interpretation of the experimental FT-IR and FT-Raman spectra was performed based on the total energy distribution (TED), showing that the calculated values corresponded well with the observed wavenumbers nih.gov.

UV-Vis Spectroscopy: The electronic absorption spectrum for NFAO was calculated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions responsible for its UV-Visible absorption profile nih.gov.

NMR Spectroscopy: While not detailed in the specific study on NFAO, the prediction of 1H and 13C NMR chemical shifts is a standard application of DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method nih.govresearchgate.net. These calculations are vital for structural elucidation.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study complex systems, such as the interaction of a small molecule with a large biological target like a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex ajprd.com. This method is widely used in drug design to understand how a drug molecule might interact with its biological target.

A molecular docking study was performed on a series of nitrofuran derivatives, including Nifuroxime (5-nitro-2-furaldehyde oxime), against the enzyme E. coli nitroreductase (PDB ID: 1YLU), which is a known target for this class of compounds ajprd.comnih.gov. The study used PyRx software with the AutoDock Vina option to predict the binding affinity, which is expressed as a docking score in kcal/mol ajprd.com. A more negative score indicates a stronger binding interaction. Nifuroxime was found to have a binding affinity of -6.1 kcal/mol ajprd.com. Such studies are crucial for understanding the mechanism of action and for designing more potent derivatives nih.govresearchgate.net.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Nifuroxime | E. coli nitroreductase (1YLU) | -6.1 ajprd.com |

| Nitrofurantoin (B1679001) (Standard) | E. coli nitroreductase (1YLU) | -8.1 ajprd.com |

| Hydroxymethyl nitrofurantoin | E. coli nitroreductase (1YLU) | -8.8 ajprd.com |

| Nifuroxazide | E. coli nitroreductase (1YLU) | -8.4 ajprd.com |

| Furazolidone (B1674277) | E. coli nitroreductase (1YLU) | -7.6 ajprd.com |

| Nitrofurazone (B1679002) | E. coli nitroreductase (1YLU) | -7.3 ajprd.com |

| Nifurtimox | E. coli nitroreductase (1YLU) | -5.9 ajprd.com |

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time mdpi.com. By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility of a molecule and the dynamic nature of its interactions with other molecules, such as a protein receptor mdpi.com.

For a ligand-protein complex identified through docking, MD simulations can be used to:

Assess the stability of the binding pose over a period of nanoseconds.

Analyze the conformational changes in both the ligand and the protein upon binding.

Investigate the role of water molecules in mediating the interaction.

Calculate the binding free energy more accurately by accounting for the dynamic nature of the system.

While specific MD simulation data for 5-Nitro-2-furamidoxime are not available, this technique has been applied to study related systems, such as nitroaromatic compounds interacting with enzymes and 5-nitro-2-furfuriliden derivatives, to understand their dynamic behavior and interaction stability nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A literature search for specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for this compound did not yield dedicated studies. However, the principles of QSAR are broadly applicable and have been used to model the activity of related nitroaromatic compounds. nih.gov

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. fiveable.me The fundamental premise is that the structural and physicochemical properties of a molecule, known as descriptors, determine its activity. fiveable.me By analyzing a series of compounds with known activities, a predictive model can be built.

For a compound like this compound, a QSAR study would involve calculating a variety of molecular descriptors. These can include:

Electronic descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are often relevant for the reactivity of nitroaromatic compounds. nih.gov

Hydrophobicity descriptors: Like the logarithm of the partition coefficient (logP), which influences how a compound distributes between fatty and aqueous environments in the body. nih.gov

Topological descriptors: Which describe the connectivity and branching of atoms in the molecule.

Steric descriptors: Related to the molecule's size and shape.

These descriptors would then be correlated with a measured biological activity (e.g., antimicrobial potency, cytotoxicity) using statistical methods to generate a predictive equation. Such models are valuable for predicting the activity of untested analogues, guiding the synthesis of more potent derivatives, and reducing the need for extensive animal testing. nih.gov For instance, QSAR models for other nitroaromatic compounds have been successfully constructed to predict toxic endpoints, where hydrophobicity and electronic properties were identified as key contributing factors. nih.gov

Table 1: Hypothetical QSAR Descriptors for a Series of Furan (B31954) Derivatives This table is for illustrative purposes to show the type of data used in a QSAR study.

| Compound | logP (Hydrophobicity) | LUMO Energy (eV) | Molecular Weight ( g/mol ) | Biological Activity (IC50, µM) |

| Derivative 1 | 1.2 | -2.5 | 170.1 | 15.2 |

| Derivative 2 | 1.5 | -2.7 | 184.2 | 10.8 |

| Derivative 3 | 0.9 | -2.4 | 165.1 | 25.5 |

| Derivative 4 | 1.8 | -2.9 | 198.2 | 5.1 |

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Design

While specific in silico ADME prediction data for this compound is not detailed in the available public literature, the use of computational tools to forecast these properties is a standard practice in early-stage drug discovery. researchgate.net These predictions are crucial for designing effective research plans and prioritizing compounds with favorable pharmacokinetic profiles before committing to costly and time-consuming laboratory experiments. researchgate.net

ADME properties determine the bioavailability and residence time of a compound in the body. Computational models predict these parameters based on the molecule's structure.

Absorption: This relates to how a compound enters the bloodstream. Key predicted parameters include water solubility, permeability across the intestinal wall (e.g., Caco-2 permeability), and human intestinal absorption (HIA). nih.gov

Distribution: This describes how a compound spreads throughout the body's tissues. Predictions often include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Metabolism: This involves the chemical modification of the compound by enzymes. In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it, flagging potential drug-drug interactions. nih.gov

Excretion: This refers to how the compound and its metabolites are removed from the body, often predicted as total clearance.

Predicting these properties helps researchers to identify potential liabilities early. For example, a compound predicted to have very low solubility or poor intestinal absorption may require significant formulation efforts or chemical modification to be effective. nih.gov

Table 2: Example of a Predicted ADME Profile for a Research Compound This table contains hypothetical data to illustrate the output of in silico ADME prediction tools.

| ADME Property | Parameter | Predicted Value | Interpretation |

| Absorption | Water Solubility (logS) | -3.5 | Moderately Soluble |

| Caco-2 Permeability (logPapp) | -5.2 | Low to Moderate Permeability | |

| Human Intestinal Absorption | 65% | Moderately Absorbed | |

| Distribution | Plasma Protein Binding | 85% | High Binding |

| Blood-Brain Barrier Permeability | No | Unlikely to cross BBB | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug interactions |

| CYP3A4 Inhibitor | No | Low risk of interaction | |

| Excretion | Total Clearance (log ml/min/kg) | 0.5 | Moderate Clearance |

Virtual Screening and De Novo Design of Novel Derivatives

There are no specific published examples of virtual screening campaigns or de novo design studies using this compound as a starting point. Nevertheless, these computational strategies are fundamental to the design of new chemical entities.

Virtual Screening is a technique used to search large databases of existing compounds to identify those that are most likely to bind to a specific biological target. If this compound were found to have an interesting biological activity, its structure could be used as a query in a "ligand-based" virtual screen to find commercially available molecules with similar shapes and chemical features. Alternatively, if its protein target were known, a "structure-based" virtual screen (e.g., molecular docking) could be performed to "fit" millions of virtual compounds into the target's binding site to predict their binding affinity.

De Novo Design , in contrast, involves designing a novel molecule from scratch. These methods use computational algorithms that "grow" a molecule atom-by-atom or by combining smaller chemical fragments directly within the binding site of a target protein. This approach is not limited by existing chemical libraries and can lead to the discovery of highly novel and optimized molecular structures with strong, specific interactions with the target. nih.gov

Prediction of Biotransformation Pathways in Research Models

Biotransformation is the process by which living organisms modify chemical compounds, usually through enzymatic reactions. In silico prediction tools use databases of known metabolic reactions to forecast the likely metabolites of a new compound. mdpi.com These systems can identify sites on the molecule that are susceptible to common metabolic reactions, including:

Phase I Reactions: Oxidation, reduction, and hydrolysis. For a nitro-containing compound, the reduction of the nitro group is a common and important metabolic pathway.

Phase II Reactions: Conjugation with endogenous molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion. mdpi.com

Advanced Methodologies and Emerging Research Trends

High-Throughput Screening (HTS) in Early-Stage Discovery Research

High-Throughput Screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds for their biological activity against a specific target. nih.govnih.gov In the context of diseases targeted by nitro-aromatic compounds, such as Chagas disease caused by Trypanosoma cruzi, HTS plays a crucial role in identifying novel, potent inhibitors. caister.complos.org

The discovery of compounds like 5-Nitro-2-furamidoxime and its analogs is often the result of phenotypic screening campaigns. In these assays, large compound libraries are tested for their ability to inhibit the growth of the target pathogen, such as the intracellular amastigote form of T. cruzi. nih.gov The process typically involves the use of automated microscopy and image analysis to quantify the reduction in parasite numbers within host cells. nih.gov The development of parasite lines engineered to express reporter genes, such as luciferase or fluorescent proteins, has further enhanced the throughput and sensitivity of these assays. nih.govplos.org

A typical HTS workflow for the discovery of anti-trypanosomal agents that could lead to the identification of compounds like this compound is outlined below:

| Step | Description | Key Technologies |

| Assay Development | Optimization of a cell-based assay using host cells infected with T. cruzi. This includes selecting the appropriate parasite and host cell lines, determining the optimal infection ratio, and validating the assay with known inhibitors like benznidazole (B1666585) and nifurtimox. plos.org | Cell culture, fluorescence microscopy, luminescence plate readers. |

| Library Screening | Automated screening of large, diverse chemical libraries (often containing thousands to hundreds of thousands of compounds) at a single concentration to identify "hits" that inhibit parasite growth above a certain threshold. nih.gov | Robotics for liquid handling, automated incubators, high-content imaging systems. cuanschutz.edu |

| Hit Confirmation | Re-testing of the initial hits to confirm their activity and eliminate false positives. This is often done using the same primary screening assay. | The same technologies as in the primary screen. |

| Dose-Response Analysis | Active compounds are then tested across a range of concentrations to determine their potency (e.g., IC50 value) and their toxicity to host cells (e.g., CC50 value) to calculate a selectivity index. plos.org | Serial dilution, automated plate readers, statistical analysis software. |

The identification of new chemical scaffolds through HTS is a critical first step in the development of new therapeutic agents. trypanosomatics.org

Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Elucidation

Omics technologies offer a global perspective on the molecular changes that occur within an organism or cell in response to a chemical compound, providing invaluable insights into its mechanism of action. nih.gov For a compound like this compound, these technologies can help to identify its molecular targets and downstream effects.

Proteomics , the large-scale study of proteins, is particularly well-suited for elucidating the mechanism of action of antimicrobial agents. nih.gov By comparing the proteome of a pathogen treated with this compound to that of an untreated control, researchers can identify proteins whose expression levels or post-translational modifications are altered. For instance, a comparative proteomic study on the effects of nitrofurantoin (B1679001), a related 5-nitrofuran, revealed significant changes in the expression of proteins involved in various metabolic pathways. nih.gov A similar approach with this compound could pinpoint its specific cellular targets and resistance mechanisms.

The general workflow for a proteomic investigation into the mechanism of action of this compound would involve the following:

| Stage | Description | Key Techniques |

| Sample Preparation | Culturing the target pathogen (e.g., Trypanosoma cruzi or a bacterial species) with and without a sub-lethal concentration of this compound. Proteins are then extracted from the cells. | Cell culture, protein extraction and quantification. |

| Protein Digestion & Separation | Proteins are digested into smaller peptides, which are then separated using liquid chromatography. | Trypsin digestion, high-performance liquid chromatography (HPLC). |

| Mass Spectrometry | The separated peptides are ionized and their mass-to-charge ratio is measured by a mass spectrometer, which allows for their identification and quantification. | Tandem mass spectrometry (MS/MS). |

| Data Analysis | The data from the mass spectrometer is analyzed to identify proteins that are differentially expressed between the treated and untreated samples. This can reveal the cellular pathways affected by the compound. mdpi.com | Bioinformatic software for protein identification and quantification, pathway analysis tools. |

While specific genomic and metabolomic studies on this compound are not yet widely published, these technologies hold significant promise. Genomics could be used to identify genetic mutations that confer resistance to the compound, while metabolomics could reveal alterations in metabolic pathways, providing a functional readout of the drug's impact.

Advanced Imaging Techniques for Subcellular Localization in Research

Understanding where a drug localizes within a cell is crucial for deciphering its mechanism of action. Advanced imaging techniques, with their ability to visualize molecules at high resolution, are powerful tools for this purpose. While direct imaging of this compound is challenging, several strategies can be employed to investigate its subcellular destination and effects.

One approach is the synthesis of fluorescently labeled analogs of this compound. By attaching a fluorophore to the molecule, its uptake and distribution within host and pathogen cells could be tracked using techniques like confocal microscopy. Another strategy involves the use of fluorescent probes that can detect the downstream consequences of the compound's activity. The mechanism of action of nitroaromatic compounds is believed to involve the reduction of the nitro group to generate reactive nitrogen species, including nitric oxide. researchgate.net Therefore, fluorescent probes that are sensitive to nitric oxide could be used to visualize the sites of drug activation within the cell.

| Imaging Technique | Application to this compound Research |